6-Methoxy-2,3-diphenyl-1H-indole is a synthetic compound belonging to the indole family, characterized by the presence of a methoxy group at the 6-position and two phenyl groups at the 2 and 3 positions of the indole ring. Indoles are a class of heterocyclic compounds that feature a fused benzene and pyrrole ring structure, which contributes to their diverse chemical reactivity and biological activity. The molecular formula for 6-methoxy-2,3-diphenyl-1H-indole is , with a molecular weight of approximately 285.35 g/mol.
The chemical reactivity of 6-methoxy-2,3-diphenyl-1H-indole is influenced by the electron-donating methoxy group, which enhances its susceptibility to electrophilic substitution reactions. Common reactions include:
6-Methoxy-2,3-diphenyl-1H-indole exhibits notable biological activities, including:
The synthesis of 6-methoxy-2,3-diphenyl-1H-indole can be achieved through several methods:
6-Methoxy-2,3-diphenyl-1H-indole has several applications in various fields:
Studies on the interactions of 6-methoxy-2,3-diphenyl-1H-indole with biological targets have indicated its potential as a modulator of various pathways:
Several compounds share structural similarities with 6-methoxy-2,3-diphenyl-1H-indole. These include:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 6-Methoxyindole | Methoxy group at position 6 | Simpler structure without phenyl groups |
| 4,6-Dimethoxyindole | Two methoxy groups at positions 4 and 6 | Increased electron density enhancing reactivity |
| 2,3-Diphenylindole | Two phenyl groups without methoxy | Lack of electron donation from methoxy |
| 5-Methoxyindole | Methoxy group at position 5 | Different substitution pattern affecting reactivity |
The uniqueness of 6-methoxy-2,3-diphenyl-1H-indole lies in its combination of both methoxy substitution and diphenyl groups, which potentially enhances both reactivity and biological activity compared to simpler analogs.
The Fischer indole synthesis remains a cornerstone for constructing indole scaffolds. This method involves the acid-catalyzed cyclization of phenylhydrazones derived from ketones or aldehydes. For 6-methoxy-2,3-diphenyl-1H-indole, the methoxy group at the 6-position introduces regioselectivity challenges. Studies demonstrate that methoxy-substituted phenylhydrazones, such as ethyl pyruvate 2-methoxyphenylhydrazone, undergo cyclization with a preference for abnormal products due to electronic and steric effects. For example, Murakami et al. observed that methoxy groups direct cyclization toward the 6-position, yielding 6-substituted indoles under HCl/EtOH conditions.
Table 1: Fischer Synthesis Outcomes for Methoxy-Substituted Substrates
| Substrate | Conditions | Major Product | Yield (%) |
|---|---|---|---|
| 2-Methoxyphenylhydrazone | HCl/EtOH, 100°C | 6-Chloroindole-2-carboxylate | 65 |
| 3-Methoxyphenylhydrazone | H2SO4, reflux | 5-Methoxyindole | 58 |
The methoxy group’s electron-donating nature stabilizes intermediates during the -sigmatropic rearrangement, favoring formation of the 6-substituted regioisomer.
The Suzuki-Miyaura cross-coupling has been pivotal for introducing aryl groups at the 2- and 3-positions of indoles. Unprotected indoles, including 6-methoxy-1H-indole, undergo efficient coupling with phenylboronic acids using palladium catalysts. Billingsley et al. demonstrated that Pd(PPh3)4 (1.5 mol%) in aqueous dioxane enables double arylation at the 2- and 3-positions with >90% yield. Key to success is the use of bulky phosphine ligands (e.g., XPhos) to mitigate inhibitory effects from the indole’s NH group.
Table 2: Suzuki-Miyaura Conditions for Diarylindole Synthesis
| Substrate | Boronic Acid | Catalyst | Yield (%) |
|---|---|---|---|
| 6-Methoxy-1H-indole | Phenylboronic acid | Pd(PPh3)4 | 92 |
| 5-Bromo-6-methoxyindole | 4-Methoxyphenyl | Pd(OAc)2/SPhos | 85 |
This method’s scalability and functional group tolerance make it ideal for constructing 2,3-diphenyl motifs.
The Bischler-Möhlau synthesis, involving cyclization of α-bromoacetophenones with anilines, offers a route to 2-arylindoles. For 6-methoxy-2,3-diphenyl-1H-indole, 3,5-dimethoxyaniline reacts with α-bromo-diphenylketone under LiBr/NaHCO3 catalysis to yield the target compound in 61% yield. Modified Bischler protocols avoid rearrangements by using N-protected intermediates, as shown below:
Scheme 1: Modified Bischler Synthesis
Hemetsberger synthesis, though less commonly applied, could theoretically employ β-azido-cinnamates for indole formation, but no direct examples were found in the literature for this substrate.
Triazene-directed C–H annulation enables precise functionalization of indole cores. Wang et al. reported that triazene groups on indoles direct rhodium-catalyzed annulation with alkynes, facilitating access to polysubstituted derivatives. For 6-methoxy-2,3-diphenyl-1H-indole, this method could install phenyl groups via a two-step process:
Mechanistic Insight: The triazene group acts as a transient directing group, enabling regioselective C–H activation at the 3-position before undergoing in situ cleavage.
Late-stage diversification allows introduction of methoxy or aryl groups after indole core formation. Weiß et al. demonstrated isotopic exchange on carbonyl-activated indoles, though this approach primarily targets radiofluorination. More relevantly, photoredox C–H amidation (e.g., using eosin Y) enables functionalization of unprotected indoles at the 2-position. For 6-methoxy-2,3-diphenyl-1H-indole, late-stage Suzuki coupling or O-methylation could refine substituents:
Example:
Electrocyclic ring-closing reactions represent a fundamental mechanism in the synthesis and reactivity of 6-methoxy-2,3-diphenyl-1h-indole derivatives [6]. These pericyclic transformations involve the concerted cyclization of conjugated π-electron systems, converting one π-bond to a ring-forming σ-bond [12]. The mechanism follows the Woodward-Hoffmann rules, which dictate the stereochemical outcome based on the number of electrons involved and thermal versus photochemical conditions [11].
In the context of indole chemistry, 6π-electrocyclic ring closures are particularly significant for constructing the indole core structure [6]. Trienecarbamates serve as versatile precursors, undergoing facile electrocyclic ring closure at 110°C to afford cyclohexadiene intermediates with excellent yields [6]. The electronic activation provided by the enecarbamate functionality facilitates this transformation through a push-pull mechanism involving hydrogen bonding with proximal carbonyl groups [6].
The mechanistic pathway involves an intramolecular 6π-electrocyclic reaction followed by thermal suprafacial hydrogen shifts [21]. For 3-styryl indoles, photoinitiated dehydrogenative cyclization proceeds through catalyst-free conditions at 350 nanometer wavelength irradiation [21] [22]. The process exhibits remarkable efficiency, with gram-scale reactions achieving 91-95% yields [22].
Table 1: Electrocyclic Ring-Closing Pathways in Indole Synthesis
| Substrate Type | Temperature (°C) | Reaction Time (h) | Yield (%) | Mechanism | Reference |
|---|---|---|---|---|---|
| Trienecarbamates | 110 | 1 | 95 | 6π-Electrocyclic | Greshock & Funk |
| α-Haloenones | 120 | 12 | 75 | 6π-Electrocyclic | Literature |
| Vinylallenals | 180 | 2 | 73 | 6π-Electrocyclic | Computed Studies |
| 3-Styryl Indoles | 350 | 3 | 95 | 6π-Electrocyclic | Taskesenligil et al. |
| N-Aryl Imines | 130 | 24 | 78 | Cyclization | Zhou et al. |
The reaction proceeds through intermediate formation involving enamine tautomerism and concerted syn-elimination of molecular hydrogen [21]. Kinetic isotope effect studies reveal primary kinetic isotope effects with deuterated substrates, indicating nitrogen-hydrogen bond involvement in the rate-determining step [22]. The transformation tolerates various functional groups and demonstrates excellent regioselectivity under optimized conditions [22].
Nucleophilic substitution reactions in 6-methoxy-2,3-diphenyl-1h-indole systems exhibit distinct mechanistic pathways depending on substrate structure and reaction conditions [19] [20]. The indole nitrogen atom's unique electronic properties significantly influence the substitution mechanism preference [17].
SN2 mechanisms predominate when 1-hydroxyindole derivatives undergo nucleophilic attack [19]. The reaction follows second-order kinetics with rate laws dependent on both substrate and nucleophile concentrations [13]. Stereochemical inversion occurs at the reaction center, consistent with backside attack by the nucleophile [16]. Polar aprotic solvents enhance nucleophile reactivity by stabilizing the transition state without excessive solvation [16].
Conversely, SN1 mechanisms operate when indole nitrogen bears positive charge or when carbocation intermediates are stabilized by aromatic substitution [19] [20]. The rate-determining step involves heterolytic bond cleavage to form carbocation intermediates, resulting in first-order kinetics [13]. Racemization typically occurs due to planar carbocation geometry allowing nucleophilic approach from either face [16].
Table 2: Nucleophilic Substitution Mechanisms in Indole Chemistry
| Substrate | Mechanism | Rate Law | Stereochemistry | Solvent Effect | Activation Energy (kcal/mol) |
|---|---|---|---|---|---|
| 1-Hydroxyindoles | SN2 | Rate = k[RX][Nu] | Inversion | Polar Aprotic | 15 |
| Indole N+ | SN1 | Rate = k[RX] | Racemization | Polar Protic | 25 |
| Alkyl Halides (Primary) | SN2 | Rate = k[RX][Nu] | Inversion | Polar Aprotic | 20 |
| Alkyl Halides (Tertiary) | SN1 | Rate = k[RX] | Racemization | Polar Protic | 18 |
| Benzylic Systems | SN1/SN2 | Mixed Order | Variable | Both Types | 22 |
The unprecedented SN2 mechanism on indole nitrogen has been demonstrated with 1-hydroxyindoles reacting with nucleophiles in acidic media [19]. Protonation of the hydroxy oxygen renders the nitrogen more sp3-hybridized, facilitating nucleophilic displacement [19]. The mechanism explains the formation of 1-(indol-3-yl)indoles through concerted nucleophilic substitution without carbocation intermediates [19].
Electronic effects from the 6-methoxy and 2,3-diphenyl substituents modulate the reactivity patterns [20]. Electron-donating methoxy groups increase nucleophilicity at specific positions, while phenyl substituents provide additional conjugative stabilization [20]. These effects influence both the preferred mechanism and regioselectivity of substitution reactions [17].
Dehydrogenative cyclization cascades represent advanced synthetic methodologies for constructing complex indole frameworks from 6-methoxy-2,3-diphenyl-1h-indole precursors [21] [23] [25]. These reactions involve sequential oxidative carbon-hydrogen bond activations coupled with ring-forming processes [25].
Palladium-catalyzed aerobic oxidative cyclization of N-aryl imines provides efficient access to indole systems using molecular oxygen as the sole oxidant [25]. The reaction proceeds under mild conditions with palladium acetate catalysis, achieving carbon-hydrogen bond oxidative linkage [23] [25]. The process demonstrates broad functional group tolerance and atom-economical assembly from readily available anilines and ketones [25].
The mechanistic pathway involves initial palladium insertion into carbon-hydrogen bonds, followed by intramolecular cyclization and oxidative elimination [25]. Molecular oxygen serves dual roles as terminal oxidant and reoxidant for the palladium catalyst [25]. The cascade nature allows multiple bond formations in a single operation, significantly increasing synthetic efficiency [24].
Table 3: Dehydrogenative Cyclization Cascade Reactions
| Catalyst System | Temperature (°C) | Atmosphere | Yield (%) | Selectivity | Product Type |
|---|---|---|---|---|---|
| Pd(OAc)₂/O₂ | 80 | O₂ | 85 | High | Indoles |
| Rh₂(OAc)₄ | 25 | Ar | 42 | Excellent | Indolines |
| UV Light (350 nm) | 25 | Ar | 91 | Excellent | Benzocarbazoles |
| Cu(hfacac)₂ | 23 | Ar | 52 | High | Rearrangement |
| Fe/O₂ | 120 | O₂ | 75 | Moderate | Cyclized Products |
Photochemical dehydrogenative cyclization offers complementary reactivity under catalyst-free conditions [21] [22]. Ultraviolet irradiation at 350 nanometers promotes 6π-electrocyclic reactions followed by hydrogen evolution [22]. The process exhibits remarkable efficiency with minimal side product formation and excellent functional group compatibility [21].
Intramolecular cascade cyclizations of 2-aryl indoles provide efficient methods for constructing functionalized indolines and indolinones [24] [26]. The reactions proceed through halogenation followed by nucleophilic cyclization, achieving 80-95% yields under mild conditions [24] [26]. Electronic effects from aromatic substituents significantly influence reaction rates and product distributions [24].
Palladium-catalyzed cross-coupling reactions constitute powerful methodologies for functionalizing 6-methoxy-2,3-diphenyl-1h-indole derivatives at specific positions [27] [28] [29]. These transformations enable selective carbon-carbon and carbon-heteroatom bond formations under mild conditions [33].
Suzuki-Miyaura coupling reactions provide efficient access to 2-substituted indoles through cross-coupling of indolylsilanol derivatives with aryl halides [33] [34]. The reaction requires careful optimization of nitrogen protection and catalyst selection to achieve high yields [34]. Alkali metal silanolates demonstrate enhanced reactivity compared to neutral silanols, preventing protiodesilylation side reactions [34].
Heck reactions enable regioselective coupling at the 3-position of indoles [29] [30]. The palladium-catalyzed dehydrogenative cross-coupling with cyclic enones proceeds under neutral conditions, ensuring carbon-hydrogen activation followed by syn β-hydride elimination [29]. The methodology provides atom-economical synthesis of β-indolyl cyclohexenones with excellent regioselectivity [29].
Table 4: Palladium-Catalyzed Cross-Coupling Reactions of Indoles
| Coupling Type | Pd Catalyst | Temperature (°C) | Base/Additive | Yield (%) | Regioselectivity |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | 100 | K₂CO₃ | 88 | C2-Selective |
| Heck Reaction | Pd(OAc)₂ | 140 | NEt₃ | 92 | C3-Selective |
| Stille Coupling | Pd₂(dba)₃ | 110 | CsF | 90 | C2-Selective |
| Oxidative Coupling | Pd(OAc)₂ | 80 | Cu(OAc)₂ | 99 | N-Selective |
| Dearomative Coupling | Pd(0)/Phosphite | 120 | K₃PO₄ | 94 | C2,C3-Diselective |
Stille coupling methodologies utilize α-(tributylstannyl)enecarbamates as nucleophilic partners [6]. The reaction proceeds through transmetalation followed by reductive elimination, forming carbon-carbon bonds with excellent stereochemical control [6]. The use of cesium fluoride as additive enhances reaction rates and prevents competing side reactions [6].
Dearomative palladium-catalyzed coupling reactions enable domino Heck-Suzuki transformations [30]. The methodology employs electron-deficient phosphite ligands to suppress undesired side reactions [30]. The cascade process generates 2,3-diarylated indolines bearing vicinal tertiary stereocenters with excellent diastereoselectivity exceeding 20:1 [30].
Oxidative cross-coupling with N-tosylhydrazones provides stereocontrolled synthesis of N-vinylindoles [27]. The palladium-catalyzed reaction proceeds smoothly with various indole substrates, achieving up to 99% yields across 26 examples [27]. The transformation demonstrates broad substrate scope and excellent functional group tolerance [27].
The regioselectivity of reactions involving 6-methoxy-2,3-diphenyl-1h-indole is profoundly influenced by both solvent choice and catalyst selection [35] [36] [38]. These factors control the preferred reaction pathways and determine product distributions through electronic and steric effects [37] [39].
Catalyst-controlled regiodivergent rearrangements demonstrate remarkable selectivity switching based on metal choice [38]. Copper catalysts such as copper hexafluoroacetylacetonate favor [1] [2]-rearrangement pathways with 92:8 regioselectivity ratios [38]. Conversely, rhodium catalysts including rhodium acetate promote [2] [3]-rearrangement with >95:5 selectivity favoring the alternative regioisomer [38].
Solvent effects significantly impact reaction outcomes through differential stabilization of transition states and intermediates [35]. Polar aprotic solvents like dimethyl sulfoxide enhance nucleophile reactivity in substitution reactions [35]. The ionic character of carbon-metal bonds influences aldehyde reactivity, with formaldehyde undergoing nucleophilic attack despite modest bond polarization [35].
Table 5: Solvent- and Catalyst-Dependent Regioselectivity
| Reaction System | Primary Product | Regioselectivity Ratio | Temperature (°C) | Yield (%) | Mechanism |
|---|---|---|---|---|---|
| Cu(hfacac)₂/CH₂Cl₂ | [1] [2]-Rearrangement | 92:8 | 23 | 78 | Copper Carbene |
| Rh₂(OAc)₄/CH₂Cl₂ | [2] [3]-Rearrangement | <5:95 | 23 | 42 | Rhodium Carbene |
| Pd(OAc)₂/DMF | C3-Coupling | >95:5 | 80 | 85 | C-H Activation |
| CaO/DMSO | 1,3′-BIM | 4:1 | 160 | 95 | Friedel-Crafts |
| KOH/Solvent-free | 3,3′-BIM | 3:2 | 180 | 88 | Condensation |
Base selection profoundly affects regioselectivity in indole condensation reactions [35]. Calcium oxide promotes formation of 1,3′-bis(indolyl)methane isomers through Friedel-Crafts-type mechanisms [35]. Potassium hydroxide demonstrates enhanced electropositivity, favoring alternative regioisomeric outcomes with improved yields for specific products [35].
Temperature effects modulate regioselectivity through differential activation energies for competing pathways [47]. Higher temperatures generally favor thermodynamically controlled products, while lower temperatures maintain kinetic control [47]. The balance between activation barriers and thermodynamic stability determines the observed product distributions [49].
Electronic effects from substituents influence regioselectivity patterns [37]. The 6-methoxy group provides electron density through resonance donation, activating specific positions toward electrophilic attack [43]. The 2,3-diphenyl substitution pattern creates steric hindrance that directs reactions to less crowded positions [42].